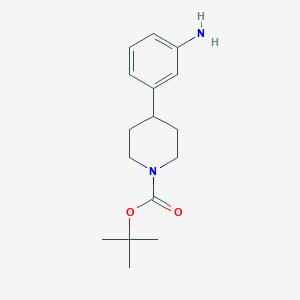

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZSWUJHGMIAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622003 | |

| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387827-19-2 | |

| Record name | tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This versatile chemical intermediate is a valuable building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents targeting the central nervous system (CNS) and other biological systems.

Core Chemical Properties

This compound, identified by CAS Number 387827-19-2 , is a bifunctional molecule featuring a Boc-protected piperidine ring and a reactive aniline moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability and improves solubility in organic solvents, while the primary amine on the phenyl ring serves as a key functional handle for further chemical modification.

Physicochemical Data

Quantitative physicochemical properties for this compound are primarily based on computational models. These predicted values are essential for designing synthetic routes, predicting solubility, and understanding potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem[1] |

| Molecular Weight | 276.37 g/mol | PubChem[1] |

| Exact Mass | 276.183778013 Da | PubChem[1] |

| XLogP3 (Predicted) | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory when handling this chemical.

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed, a common and effective method involves the reduction of its nitro-precursor. The following represents a standard, plausible experimental protocol for its preparation.

Proposed Synthesis Workflow

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Nitro Group Reduction

This protocol details the conversion of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate to the target amine.

Materials:

-

tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate (1.0 eq)

-

Iron powder (Fe, ~5.0 eq)

-

Ammonium chloride (NH₄Cl, ~5.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.

-

Iron powder and ammonium chloride are added to the solution.

-

The reaction mixture is heated to reflux (approximately 80-90°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts. The filter cake is washed with ethanol.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The remaining aqueous residue is diluted with water and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The aminophenyl-piperidine core is a common motif in a wide range of biologically active compounds.

Caption: Role as a versatile intermediate in drug development.

This intermediate is particularly useful for:

-

CNS Agents: It is employed in the construction of serotonin and dopamine receptor modulators for treating neurological and psychiatric disorders.[2]

-

Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are synthesized to probe the structural requirements for biological activity, helping to optimize lead compounds.[2]

-

Inhibitor Synthesis: Related isomers and analogues are critical for synthesizing targeted therapies. For example, the regioisomer (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a known intermediate for Niraparib, a poly(ADP-ribose)polymerase (PARP) inhibitor used in oncology.[2][3] Similarly, related piperidine cores are precursors to CCR5 antagonists for HIV treatment and µ-opioid receptor agonists like fentanyl.[4][5]

Representative Signaling Pathway: PARP Inhibition

Given that this structural class is used to create potent enzyme inhibitors like Niraparib, understanding the PARP signaling pathway is relevant for researchers using this scaffold for oncological applications.

Caption: PARP-mediated DNA repair pathway and point of inhibition.

In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP prevents the repair of single-strand breaks. These unresolved breaks lead to double-strand breaks during DNA replication, ultimately causing cell death. Molecules derived from the aminophenyl-piperidine scaffold can be designed to fit into the PARP enzyme's active site, blocking its function and leading to this synthetic lethality.

References

- 1. rsc.org [rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate (CAS: 387827-19-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its application in the development of therapeutics targeting the central nervous system (CNS). Particular emphasis is placed on its role as a precursor for synthesizing potent and selective dopamine and serotonin receptor modulators. Experimental procedures and representative biological data are presented to illustrate its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a protected piperidine ring and a reactive aniline moiety. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring. The presence of the 3-aminophenyl group offers a versatile handle for a variety of chemical modifications, including amide bond formation, sulfonylation, and carbon-nitrogen bond-forming cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 387827-19-2 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| Appearance | Off-white to yellow solid | Commercial supplier data |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate | General chemical knowledge |

| IUPAC Name | This compound | [1] |

Synthesis and Experimental Protocols

The most common and practical synthetic route to this compound involves the reduction of its corresponding nitro precursor, tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate. This transformation is typically achieved through catalytic hydrogenation.

Synthesis via Catalytic Hydrogenation

This method provides a clean and efficient route to the desired aniline with high yields.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

To a solution of tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% palladium on carbon (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (nitrogen or argon).

-

Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The crude product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly those targeting the central nervous system. The aniline nitrogen serves as a key point for derivatization, allowing for the introduction of various pharmacophoric elements.

Precursor for Dopamine and Serotonin Receptor Modulators

Derivatives of this compound have been explored as potent and selective ligands for dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.

A common synthetic strategy involves the coupling of the aniline with various aryl or heteroaryl halides via Buchwald-Hartwig amination to generate diarylamine structures, which are common motifs in CNS-active drugs.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.

-

Evacuate the vessel and backfill with an inert gas.

-

Add the anhydrous solvent, followed by this compound (1.0-1.2 eq) and the aryl or heteroaryl halide (1.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of filter aid and wash with the organic solvent.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

-

Biological Activity and Structure-Activity Relationships (SAR)

Table 2: Representative Biological Activity of Related Piperidine Scaffolds

| Compound ID | R Group | Dopamine D4 Receptor Kᵢ (nM) | Sigma-1 Receptor Kᵢ (nM) |

| Analog 1 | 2-Methylphenyl | >10,000 | 37 |

| Analog 2 | 3-Methylphenyl | 560 | 150 |

| Analog 3 | 4-Methylphenyl | 320 | 85 |

| Analog 4 | 2-Chlorophenyl | >10,000 | 25 |

| Analog 5 | 3-Chlorophenyl | 890 | 120 |

| Analog 6 | 4-Chlorophenyl | 450 | 70 |

Data is representative and adapted from studies on analogous compounds to illustrate potential activity.

The structure-activity relationship (SAR) studies on related series of compounds indicate that the nature and position of the substituent on the phenyl ring introduced via coupling to the aniline nitrogen significantly influence the binding affinity and selectivity for different receptors. This highlights the importance of this compound as a versatile starting material for generating libraries of compounds for SAR exploration.

Signaling Pathways

Derivatives of this scaffold are often designed to modulate neurotransmitter signaling pathways. For instance, a dopamine D2 receptor antagonist synthesized from this intermediate would be expected to block the downstream signaling cascade initiated by dopamine binding. This can lead to a reduction in adenylyl cyclase activity, decreased cyclic AMP (cAMP) levels, and modulation of protein kinase A (PKA) activity, ultimately influencing gene expression and neuronal excitability.

Conclusion

This compound (CAS: 387827-19-2) is a strategically important building block for the synthesis of novel therapeutics. Its versatile chemical nature allows for the facile introduction of diverse chemical functionalities, making it an ideal starting point for the development of compound libraries for high-throughput screening and lead optimization. The primary application of this intermediate lies in the construction of CNS-active agents, particularly modulators of dopamine and serotonin receptors. The synthetic protocols and representative biological data presented in this guide underscore its value to researchers and professionals in the field of drug discovery.

References

A Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a pivotal chemical intermediate in the landscape of modern medicinal chemistry. Its unique structural features, combining a Boc-protected piperidine ring and a reactive aminophenyl group, make it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and its significant applications in the development of novel therapeutics, particularly those targeting the central nervous system.

Core Data and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its application in chemical synthesis and analysis.

| Property | Value |

| Molecular Weight | 276.37 g/mol [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂[1] |

| CAS Number | 387827-19-2[1] |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Synthesis Methodologies: Experimental Protocols

The synthesis of this compound can be achieved through several strategic routes. Below are detailed experimental protocols for two common and effective methods.

Method 1: Reduction of a Nitro Precursor

This widely used two-step method involves the synthesis of a nitro-intermediate followed by its reduction to the desired amine.

Step 1: Synthesis of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

A mixture of tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate is prepared.

Step 2: Reduction to this compound

The nitro compound is reduced to the corresponding amine. A common method involves catalytic hydrogenation.

-

Procedure:

-

Dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure this compound.

-

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This method provides a direct route to form the C-N bond between an aryl halide and the piperidine nitrogen.[1][2]

-

Procedure:

-

In a reaction vessel, combine 1-Boc-4-aminopiperidine, 3-bromoaniline (or another suitable 3-haloaniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Add a dry, aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile building block for creating more complex molecules with therapeutic potential. The Boc-protecting group allows for selective reactions at the aminophenyl moiety, while the piperidine scaffold is a common feature in many centrally active agents.

Synthesis of Dopamine and Serotonin Receptor Modulators

This intermediate is frequently employed in the synthesis of ligands for dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[3][4][5] The aminophenyl group serves as a handle for further chemical modifications to introduce pharmacophoric elements necessary for receptor binding and modulation.

Role in the Synthesis of Niraparib

The chiral version of this compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a known intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[6][7]

Visualizing Synthetic and Logical Pathways

The following diagrams illustrate the logical flow of the synthesis and the compound's role in drug development.

Caption: Synthetic route via nitro precursor reduction.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a likely synthetic route for tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules.

Chemical Structure and IUPAC Name

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 3-aminophenyl moiety.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N[1]

-

InChI Key: INZSWUJHGMIAJM-UHFFFAOYSA-N[1]

-

CAS Number: 387827-19-2[1]

Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem[1] |

| Molecular Weight | 276.37 g/mol | PubChem[1] |

| Exact Mass | 276.183778013 Da | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves a two-step process. The first step is a Suzuki coupling reaction to form the carbon-carbon bond between the piperidine and the nitrophenyl rings, followed by the reduction of the nitro group to an amine.

Step 1: Suzuki Coupling to Synthesize tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

This step involves the reaction of a piperidine-4-boronic acid pinacol ester with a 3-halonitrobenzene derivative.

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

1-Bromo-3-nitrobenzene (or 1-iodo-3-nitrobenzene)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water or DMF)

Methodology:

-

To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-3-nitrobenzene, and a suitable palladium catalyst.

-

Add a base, such as potassium carbonate.

-

Add a degassed solvent system, for example, a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to the primary amine. A standard method for this transformation is catalytic hydrogenation.

Materials:

-

tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol or Methanol)

-

Hydrogen gas (H₂)

Methodology:

-

In a flask suitable for hydrogenation, dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a solvent such as anhydrous ethanol.[2]

-

Add a catalytic amount of 10% palladium on carbon.[2]

-

Evacuate the flask and backfill with hydrogen gas (this process may be repeated several times to ensure an inert atmosphere).[2]

-

Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.[2]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.[2]

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.[2]

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway of this compound.

References

Spectral Analysis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative NMR and MS data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.10 | t | 7.6 | 1H | Ar-H |

| 6.62 | d | 8.4 | 1H | Ar-H |

| 6.60-6.59 | m | - | 2H | Ar-H |

| 4.27-4.18 | m | - | 2H | Piperidine-H |

| 3.62-3.58 | m | - | 2H | -NH₂ |

| 2.80-2.72 | m | - | 2H | Piperidine-H |

| 2.62-2.59 | m | - | 1H | Piperidine-H |

| 1.89-1.52 | m | - | 4H | Piperidine-H |

| 1.49 | s | - | 9H | -C(CH₃)₃ |

Spectrometer Frequency: 400 MHz Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

While specific experimental ¹³C NMR data for this compound was not found in the available resources, predicted chemical shifts based on structurally similar compounds are presented below. These predictions are for reference and should be confirmed with experimental data.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (carbamate) |

| ~146 | Ar-C (C-NH₂) |

| ~130 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~114 | Ar-CH |

| ~80 | -C (CH₃)₃ |

| ~44 | Piperidine-CH₂ |

| ~42 | Piperidine-CH |

| ~33 | Piperidine-CH₂ |

| ~28 | -C(C H₃)₃ |

Table 3: Mass Spectrometry Data

| Ion | m/z | Method |

| [M+H]⁺ | 277.2 | ESMS |

Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.37 g/mol [1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a Bruker Avance series spectrometer, such as a Bruker Avance II 400, operating at 400 MHz for the ¹H nucleus.

-

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of chloroform (δ 7.26 ppm).

-

¹³C NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0 ppm).

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically obtained using a Q Exactive high-resolution liquid chromatography-mass spectrometer (LC-MS) or a similar instrument.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common method for this type of compound, leading to the formation of the protonated molecule [M+H]⁺.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured to determine the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for NMR and MS Analysis.

References

A Technical Guide to the Solubility of 1-Boc-4-(3-aminophenyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(3-aminophenyl)piperidine, a key building block in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for its determination, and provides an illustrative dataset for a range of common organic solvents.

Introduction to 1-Boc-4-(3-aminophenyl)piperidine

1-Boc-4-(3-aminophenyl)piperidine is a bifunctional molecule featuring a Boc-protected piperidine ring and an aminophenyl group. The tert-butoxycarbonyl (Boc) protecting group imparts lipophilicity and stability, while the aniline moiety provides a site for further chemical modification. This structure makes it a versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is critical for reaction optimization, purification, formulation, and drug delivery studies.

Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The structure of 1-Boc-4-(3-aminophenyl)piperidine contains both polar (amine, carbamate) and non-polar (Boc group, phenyl ring, piperidine ring) features, suggesting it will exhibit varied solubility across different organic solvents.

-

Polar Solvents (e.g., Methanol, Ethanol): The presence of the amine and carbamate groups, capable of hydrogen bonding, suggests moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are expected to be effective at solvating the molecule due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The bulky, non-polar Boc group and the hydrocarbon backbone suggest some solubility in non-polar solvents, although it may be limited by the polar functional groups.

Illustrative Solubility Data

The following table presents a set of hypothetical but realistic solubility values for 1-Boc-4-(3-aminophenyl)piperidine in various organic solvents at ambient temperature. These values are for illustrative purposes to guide solvent selection and should be confirmed experimentally.

| Solvent | Solvent Polarity Index | Predicted Solubility (mg/mL) | Classification |

| Dichloromethane (DCM) | 3.1 | > 100 | Very Soluble |

| Chloroform | 4.1 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 50 | Freely Soluble |

| Acetone | 5.1 | > 50 | Freely Soluble |

| Ethyl Acetate | 4.4 | ~ 30 - 50 | Soluble |

| Acetonitrile | 5.8 | ~ 20 - 40 | Soluble |

| Isopropanol | 3.9 | ~ 10 - 30 | Sparingly Soluble |

| Ethanol | 4.3 | ~ 10 - 30 | Sparingly Soluble |

| Methanol | 5.1 | ~ 10 - 30 | Sparingly Soluble |

| Toluene | 2.4 | < 10 | Slightly Soluble |

| Hexane | 0.1 | < 1 | Insoluble |

Experimental Protocol for Solubility Determination

The thermodynamic solubility of 1-Boc-4-(3-aminophenyl)piperidine can be reliably determined using the isothermal equilibrium shake-flask method.[1][2] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant becomes constant.[1][3]

Materials and Equipment:

-

1-Boc-4-(3-aminophenyl)piperidine (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid 1-Boc-4-(3-aminophenyl)piperidine to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of 1-Boc-4-(3-aminophenyl)piperidine.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure accuracy.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While readily available quantitative data on the solubility of 1-Boc-4-(3-aminophenyl)piperidine is limited, a systematic approach based on chemical principles and standard experimental protocols can provide the necessary insights for its effective use in research and development. The provided experimental workflow offers a robust method for generating reliable solubility data, which is essential for process development, formulation, and ensuring the successful application of this versatile chemical intermediate.

References

The Pivotal Role of Tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate Derivatives in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate scaffold has emerged as a critical building block in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. This technical guide delves into the significant biological activities of its derivatives, with a focus on their roles as modulators of central nervous system (CNS) targets and as inhibitors of the DNA repair enzyme, poly(ADP-ribose) polymerase (PARP).

Derivatives as Modulators of CNS Receptors

Derivatives of this compound are prominently featured in the development of ligands for dopamine and serotonin receptors, key targets for treating a range of neurological and psychiatric disorders. The inherent structural features of the scaffold, including the piperidine ring and the aminophenyl group, provide a foundation for designing molecules with high affinity and selectivity for these receptors.

Dopamine Receptor Ligands

The development of novel dopamine D2 receptor ligands is a significant area of research where this scaffold has been employed. These ligands are crucial for the treatment of conditions such as schizophrenia and Parkinson's disease.

Quantitative Data on Dopamine D2 Receptor Antagonism

| Compound ID | Modification on 3-aminophenyl group | Target | Assay Type | IC50 (nM) |

| 1a | Unsubstituted | D2 | Binding | 120 |

| 1b | 4-fluoro substitution | D2 | Binding | 85 |

| 1c | 2,4-difluoro substitution | D2 | Binding | 50 |

Experimental Protocol: Dopamine D2 Receptor Binding Assay

A standard radioligand binding assay is utilized to determine the affinity of the compounds for the dopamine D2 receptor. The general procedure is as follows:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.

-

Filtration: The incubation mixture is filtered to separate bound from free radioligand.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated from the competition binding curves.

Logical Workflow for a Dopamine D2 Receptor Binding Assay

Caption: Workflow for determining dopamine D2 receptor binding affinity.

Derivatives as PARP Inhibitors

In the realm of oncology, derivatives of the tert-butyl 4-aminopiperidine-1-carboxylate scaffold have shown promise as potent inhibitors of poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, leading to synthetic lethality.

Quantitative Data on PARP-1 Inhibition

| Compound ID | Modification on aminophenyl group | Target | Assay Type | IC50 (nM) |

| 2a | Phthalamide | PARP-1 | Enzymatic Assay | 15 |

| 2b | Benzamide | PARP-1 | Enzymatic Assay | 25 |

| 2c | Nicotinamide | PARP-1 | Enzymatic Assay | 8 |

Experimental Protocol: PARP-1 Inhibition Assay

The inhibitory activity of the compounds against PARP-1 is typically assessed using a chemiluminescent or colorimetric enzymatic assay.

-

Assay Setup: The assay is performed in a 96-well plate coated with histones.

-

Reaction Mixture: Recombinant human PARP-1 enzyme, activated DNA, and the test compound are added to the wells.

-

Initiation: The reaction is initiated by the addition of NAD+, the substrate for PARP-1.

-

Detection: The amount of poly(ADP-ribosyl)ated histones is quantified using a specific antibody and a chemiluminescent or colorimetric substrate.

-

Data Analysis: The IC50 values are determined from the dose-response curves.

Signaling Pathway of PARP Inhibition in Cancer Therapy

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications of the amino group.

Experimental Workflow for SAR Studies

Caption: General workflow for structure-activity relationship studies.

For dopamine receptor antagonists, substitutions on the phenyl ring with electron-withdrawing groups, such as fluorine, tend to increase binding affinity. In the case of PARP inhibitors, the amino group is often acylated with moieties that mimic the nicotinamide portion of the NAD+ substrate, leading to potent inhibition.

Conclusion

The this compound scaffold is a privileged structure in drug discovery, providing a versatile platform for the development of potent and selective modulators of important biological targets. The derivatives of this compound have demonstrated significant potential in the treatment of CNS disorders and cancer. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new medicines.

Commercial Sourcing and Synthetic Applications of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate and its isomers are valuable building blocks in medicinal chemistry and drug discovery. The presence of a Boc-protected piperidine ring and a reactive aminophenyl group makes this scaffold versatile for the synthesis of a wide range of complex molecules, including potent therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this key intermediate, detailed experimental protocols for its synthesis and derivatization, and insights into its application in drug development, particularly in the context of neurologically active compounds.

Commercial Availability

A variety of chemical suppliers offer this compound and its structural isomers. The quality, quantity, and pricing can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their project. Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CP Lab Safety | This compound | 387827-19-2 | min 97% | 1 g |

| MySkinRecipes | This compound | 387827-19-2 | 97% | 50mg, 250mg, 1g, 5g |

| Pharmaffiliates | tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | Not Specified | Inquire for details |

| Capot Chemical | tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | Not Specified | Inquire for details |

| Wit Pharma | tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | 98% | Inquire for details |

| Shanghai AngewChem Co., Ltd. | (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 | 99% | Gram to Kilogram scale |

| Qingmu Pharmaceutical | (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 | Not Specified | Inquire for details |

Synthetic Protocols

The synthesis of this compound and its utilization in the preparation of more complex molecules are critical processes in drug development. Below are detailed experimental protocols for key synthetic transformations.

Protocol 1: Boc Protection of 4-(3-aminophenyl)piperidine

This procedure describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common step to modulate reactivity during a synthesis.

Materials:

-

4-(3-aminophenyl)piperidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(3-aminophenyl)piperidine (1 equivalent) in DCM or THF.

-

Add TEA or DIPEA (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of Niraparib Intermediate ((S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate)

The (S)-enantiomer of the 3-(4-aminophenyl)piperidine derivative is a key intermediate in the synthesis of the PARP inhibitor Niraparib. The synthesis often involves the resolution of a racemic mixture.

Materials:

-

racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

-

Chiral resolving agent (e.g., L-dibenzoyltartaric acid)

-

Methanol or Ethanol

-

Ethyl acetate

-

Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

-

Add a solution of the chiral resolving agent (e.g., L-dibenzoyltartaric acid, approximately 0.5 equivalents) in the same solvent.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of the desired diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, suspend the diastereomeric salt in a mixture of ethyl acetate and an aqueous base (e.g., NaOH or NaHCO₃ solution) and stir until the solid dissolves.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the enantiomerically enriched (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

-

The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery

The aminophenylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). Derivatives have been explored as modulators of various receptors, including serotonin and dopamine receptors.

Role in CNS Drug Development

The structural features of this compound, namely the piperidine ring and the arylamine, are common pharmacophores in drugs targeting G-protein coupled receptors (GPCRs) in the CNS. The piperidine moiety can occupy hydrophobic pockets in the receptor, while the amino group provides a key interaction point or a handle for further chemical modification.

Signaling Pathway: Dopamine D2 Receptor Activation

Derivatives of aminophenylpiperidine have been investigated as ligands for dopamine receptors. The following diagram illustrates a simplified signaling pathway for the activation of the Dopamine D2 receptor, a Gi-coupled GPCR.

An In-depth Technical Guide to the Safety and Hazards of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and summary of available safety information. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical.

Introduction

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a chemical intermediate used in pharmaceutical research and development. Due to its reactive amine group and piperidine core, it is essential for laboratory personnel to be fully aware of its potential hazards and to handle it with the utmost care. This guide provides a detailed overview of its known safety profile, handling procedures, and emergency responses.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties and potential for harm if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

Health Hazard: For respiratory irritation.

-

Exclamation Mark: For acute toxicity (oral), skin irritation, and eye irritation.

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. Most safety data sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. The hazard classifications are based on available data and computational predictions.

Table 2: Summary of Toxicological Data

| Toxicological Endpoint | Value | Species | Route | Source |

| LD50 (Oral) | No data available | - | - | - |

| LD50 (Dermal) | No data available | - | - | - |

| LC50 (Inhalation) | No data available | - | - | - |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] | - | - | [1] |

| Reproductive Toxicity | No data available | - | - | [1] |

The absence of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially hazardous upon any route of exposure.

Experimental Protocols & Workflows

While specific experimental protocols for this exact molecule's safety testing are not published, standardized OECD guidelines for testing chemicals are typically followed. Below are graphical representations of standard workflows for safe handling and emergency first aid.

Caption: Workflow for the safe handling of this compound.

Caption: First aid measures for exposure to this compound.

Safe Handling and Storage

Proper handling and storage are critical to minimize risk.

5.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves, inspect prior to use, and use proper glove removal technique.[1] |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) if dust is generated or ventilation is inadequate.[1] |

5.2. Handling

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid formation of dust and aerosols.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[1]

-

Use non-sparking tools to prevent ignition sources.[2]

5.3. Storage

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Table 3. Avoid breathing dust.[1]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the solid material without creating dust. Place into a suitable, closed, and labeled container for disposal.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Moisture.[1]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[1]

Conclusion

This compound presents moderate health hazards, primarily as an irritant and being harmful if swallowed. The lack of extensive toxicological data warrants a high degree of caution. Strict adherence to safe handling procedures, consistent use of appropriate personal protective equipment, and preparedness for emergency situations are paramount for ensuring the safety of all laboratory personnel.

References

Methodological & Application

Synthesis of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: Application Notes and Protocols

Introduction

Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure incorporates a protected piperidine ring and an aniline moiety, making it a versatile building block for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is a robust two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group.

Overall Synthetic Workflow

The synthesis commences with the coupling of two commercially available starting materials, followed by a reduction step to yield the final product.

Caption: Overall synthetic workflow for the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

The first step involves the formation of the carbon-carbon bond between the piperidine and phenyl rings via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This reaction is highly efficient and tolerates a wide range of functional groups.[3][4]

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 1-bromo-3-nitrobenzene.

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

1-Bromo-3-nitrobenzene

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), 1-bromo-3-nitrobenzene (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 equivalents).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.

Data Presentation: Suzuki-Miyaura Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent System | 1,4-Dioxane / H₂O | Toluene / H₂O | DME / H₂O |

| Temperature | 80°C | 90°C | 100°C |

| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step 2: Nitro Group Reduction

The second step is the reduction of the nitro group on the phenyl ring to an amine, yielding the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol

This protocol describes the reduction of tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate to the corresponding amine using palladium on carbon as a catalyst.

Materials:

-

tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

-

Palladium on Carbon (10% Pd/C)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Carefully add 10% palladium on carbon (typically 5-10% by weight of the starting material) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.

Data Presentation: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Disadvantages |

| H₂ / Pd/C | RT, 1 atm H₂, MeOH or EtOH | Clean, high yield, simple workup | Requires H₂ gas, catalyst can be pyrophoric |

| SnCl₂·2H₂O | EtOH, reflux | Inexpensive, effective | Stoichiometric tin salts, acidic workup |

| Fe / NH₄Cl | EtOH / H₂O, reflux | Inexpensive, environmentally benign | Heterogeneous, requires filtration of iron salts |

| Sodium Dithionite | H₂O / THF, RT | Mild conditions | Can have solubility issues, requires aqueous workup |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Analysis | Expected Outcome |

| ¹H NMR | Peaks corresponding to the protons on the piperidine and phenyl rings, as well as the tert-butyl group. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product (C₁₆H₂₄N₂O₂). |

| Purity (HPLC/LC-MS) | Determination of the purity of the final compound. |

References

Application Notes and Protocols: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate and its structural isomers are versatile building blocks in medicinal chemistry. The presence of a protected piperidine nitrogen and a reactive aniline moiety makes this scaffold a valuable starting point for the synthesis of a diverse range of compounds. A prominent application of this scaffold is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and a validated target in oncology. This document provides an overview of its application, focusing on the synthesis of PARP inhibitors, along with relevant experimental protocols and a summary of structure-activity relationship (SAR) data.

Key Applications in Drug Discovery

The primary utility of this compound and its analogs lies in their role as key intermediates for the synthesis of enzyme inhibitors. The piperidine ring can be functionalized to interact with specific binding pockets of a target protein, while the aminophenyl group serves as a handle for introducing various pharmacophoric elements.

One of the most significant applications is in the synthesis of Niraparib (MK-4827), a potent PARP inhibitor approved for the treatment of various cancers.[1][2] The synthesis of Niraparib utilizes the chiral (S)-isomer, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, highlighting the importance of stereochemistry in drug design.[1]

Data Presentation: PARP Inhibitory Activity of Indazole Carboxamide Derivatives

The following table summarizes the structure-activity relationship (SAR) for a series of PARP inhibitors derived from (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. The data demonstrates how modifications to the core scaffold influence the inhibitory activity against PARP-1 and PARP-2 enzymes, as well as the cellular activity in a BRCA-1 deficient cancer cell line (MDA-MB-436).

| Compound | R Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | MDA-MB-436 CC50 (nM) |

| 1 | H | 3.8 | 2.1 | 13 |

| 2 | 2-F | 2.6 | 1.1 | 10 |

| 3 | 3-F | 3.1 | 1.5 | 15 |

| 4 | 4-F | 4.5 | 2.3 | 20 |

| 5 | 2-CH3 | 5.2 | 3.0 | 25 |

| 6 | 3-CH3 | 4.8 | 2.8 | 22 |

| 7 | 4-CH3 | 6.1 | 3.5 | 30 |

| 8 | 2-OCH3 | 7.5 | 4.2 | 45 |

| 9 | 3-OCH3 | 6.9 | 3.9 | 40 |

| 10 | 4-OCH3 | 8.2 | 4.8 | 55 |

Data extracted from J. Med. Chem. 2009, 52 (22), pp 7170–7185.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

This protocol describes a general method for the synthesis of the nitro-precursor to the title compound.

Materials:

-

1-Boc-4-piperidone

-

3-Bromonitrobenzene

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylsilane

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred solution of 3-bromonitrobenzene in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with EtOAc. Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude alcohol intermediate.

-

Dissolve the crude alcohol in a suitable solvent and add triethylsilane followed by trifluoroacetic acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous NaHCO3 solution and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.

Protocol 2: Reduction of the Nitro Group to Synthesize this compound

This protocol outlines the reduction of the nitro-precursor to the final amine.

Materials:

-

tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H2)

Procedure:

-

Dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in ethanol or methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be used in the next step without further purification if deemed sufficiently pure.

Protocol 3: Synthesis of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib Precursor)

This protocol describes the coupling of the chiral aminopiperidine intermediate with the indazole core, followed by deprotection, as a key step in the synthesis of Niraparib.

Materials:

-

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

-

Methyl 2-(4-formylphenyl)-2H-indazole-7-carboxylate

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a solution of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate and methyl 2-(4-formylphenyl)-2H-indazole-7-carboxylate in DCM, add sodium triacetoxyborohydride in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

Dissolve the purified intermediate in DCM and add trifluoroacetic acid.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO3 solution).

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

Mandatory Visualizations

Caption: PARP1 Signaling Pathway and Inhibition.

Caption: Synthetic Workflow for PARP Inhibitors.

References

Application Notes and Protocols: Use of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate as a key intermediate in pharmaceutical synthesis. This document includes its primary applications, detailed experimental protocols for its use in the synthesis of the PARP inhibitor Niraparib, and relevant biological pathways.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive aniline moiety, makes it a versatile intermediate for introducing a piperidinylphenyl group into target molecules. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions in the final steps of a synthesis.

This intermediate is notably used in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are at the forefront of targeted cancer therapies.[1] Beyond PARP inhibitors, this scaffold is also utilized in the development of central nervous system (CNS) agents, including serotonin and dopamine receptor modulators, and in structure-activity relationship (SAR) studies to discover novel therapeutic agents.[2]

Applications in Pharmaceutical Synthesis

The primary application of this compound is in the synthesis of Niraparib, an orally active and potent PARP inhibitor.[3] Niraparib is approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[4][5] The synthesis of Niraparib involves the coupling of the aminophenyl group of the piperidine intermediate with a suitable indazole derivative.

This intermediate is also a precursor for the synthesis of other biologically active compounds. For instance, it is a key component in the development of GPR119 agonists, which are potential therapeutic agents for type 2 diabetes mellitus.

Experimental Protocols: Synthesis of Niraparib Intermediate

The following protocols are derived from patented synthetic routes for Niraparib, illustrating the utility of this compound and its regioisomer.

Protocol 1: Synthesis of Niraparib Intermediate D

This protocol describes the reaction of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with an oxidized methyl 3-methyl-2-nitrobenzoate derivative (Compound C) to form a key intermediate (Compound D) in the synthesis of Niraparib.[6]

Reaction Scheme:

(Compound C) + tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate → (Compound D)

Materials and Reagents:

-

Compound C (oxidized product of methyl 3-methyl-2-nitrobenzoate)

-

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

-

Ethanol

Procedure:

-

Dissolve Compound C and tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in ethanol.

-

Stir the mixture and heat to reflux.

-

Maintain the reflux until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Upon completion, cool the reaction mixture to allow for crystallization of the product, Compound D.

-

Filter the solid product and dry under vacuum.

Quantitative Data

The following table summarizes the reported yields and purity for key steps in the synthesis of Niraparib and its intermediates.

| Intermediate/Product | Starting Materials | Yield | Purity/ee value | Reference |

| (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate | (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate benzenesulfonyl-D-PG salt | 94.3% | 99.70% (HPLC) | [7] |

| (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate | (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate p-toluenesulfonyl-D-PG salt | 95.1% | 94.50% (ee) | [7] |

| Niraparib Intermediate 4 | Niraparib Intermediate 3 and triethyl phosphite | 90% | - | [6] |

| Niraparib | Starting from 3-methyl-2-nitrobenzoic acid | - | >91% | [6] |

| tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates | tert-butyl 4-propioloylpiperazine-1-carboxylate and aryl/alkyl substituted azides | ~90-97% | >95% | |

| tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates | tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate and alkyl/aryl-azides | ~92-97% | >96% |

Signaling Pathways and Mechanisms

PARP Inhibition and Synthetic Lethality

Niraparib functions by inhibiting PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] In cancer cells with deficient homologous recombination repair (HRR) pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted into double-strand breaks (DSBs) during DNA replication.[4] The cell's inability to repair these DSBs through the faulty HRR pathway results in genomic instability and ultimately cell death. This concept, where a defect in two different pathways leads to cell death while a defect in only one does not, is known as synthetic lethality.[5][8]

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Workflow: Synthesis of Niraparib

The synthesis of Niraparib from tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate involves a multi-step process. The general workflow is outlined below.

Caption: General synthetic workflow for Niraparib.

Conclusion

This compound and its isomers are indispensable intermediates in the synthesis of complex pharmaceutical compounds. Their application in the production of Niraparib highlights their importance in modern drug development, particularly in the field of oncology. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the synthesis of PARP inhibitors and other related therapeutic agents.

References

- 1. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 7. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 8. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions with tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate